molecular formula C14H21NO4S B273273 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine

4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine

Cat. No. B273273
M. Wt: 299.39 g/mol
InChI Key: UBLLVDCACQPLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine, also known as EBSM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EBSM is a morpholine derivative that has been synthesized using a specific method, which will be discussed in This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In this paper, we will explore the scientific research applications of EBSM and its potential future directions.

Scientific Research Applications

4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine has been shown to exhibit anti-inflammatory and analgesic activities. It has also been studied for its potential use as a drug delivery system due to its ability to form complexes with various drugs.
In material science, 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine has been studied for its potential use as a surfactant and dispersant for nanoparticles. It has also been studied for its potential use in the synthesis of metal-organic frameworks and as a template for the synthesis of mesoporous silica.
In analytical chemistry, 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine has been studied for its potential use as a derivatizing agent for the analysis of various compounds such as amino acids, carbohydrates, and steroids. It has also been studied for its potential use in the analysis of environmental pollutants.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine is not fully understood. However, it has been suggested that 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine may act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. Therefore, inhibition of COX-2 by 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine may result in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to exhibit cytotoxic effects against various cancer cell lines. However, the exact biochemical and physiological effects of 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine in lab experiments is its ability to form complexes with various drugs. This property makes it a potential drug delivery system. 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine is also relatively easy to synthesize and purify, which makes it readily available for research.
One of the limitations of using 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine in lab experiments is its potential toxicity. 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine has been shown to exhibit cytotoxic effects against various cancer cell lines. Therefore, caution should be taken when handling 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine in lab experiments.

Future Directions

There are several potential future directions for the research on 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine. One potential direction is the further investigation of its anti-inflammatory and analgesic effects. Another potential direction is the investigation of its potential use as a drug delivery system for various drugs. Additionally, the investigation of its potential use in the synthesis of metal-organic frameworks and as a template for the synthesis of mesoporous silica is also a potential future direction. Finally, the investigation of its potential use in the analysis of environmental pollutants is another potential future direction.
Conclusion
In conclusion, 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine is a morpholine derivative that has gained attention in the scientific community due to its potential applications in various fields. It has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine has potential applications in medicinal chemistry, material science, and analytical chemistry. There are several potential future directions for the research on 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine, which requires further investigation.

Synthesis Methods

The synthesis of 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine involves the reaction of 2-ethyl-5-nitrobenzenesulfonamide with morpholine in the presence of sodium ethoxide. This reaction results in the formation of 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine as a white crystalline solid. The purity of the synthesized 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine can be determined using various analytical techniques such as melting point determination, thin-layer chromatography, and nuclear magnetic resonance spectroscopy.

properties

Product Name

4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

4-(2-ethoxy-5-ethylphenyl)sulfonylmorpholine

InChI

InChI=1S/C14H21NO4S/c1-3-12-5-6-13(19-4-2)14(11-12)20(16,17)15-7-9-18-10-8-15/h5-6,11H,3-4,7-10H2,1-2H3

InChI Key

UBLLVDCACQPLJJ-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCOCC2

Canonical SMILES

CCC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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